Cas no 1807184-91-3 (3,4-Dichloro-2-(difluoromethoxy)benzyl chloride)

3,4-Dichloro-2-(difluoromethoxy)benzyl chloride is a halogenated aromatic compound with significant utility in organic synthesis, particularly as an intermediate in the production of agrochemicals and pharmaceuticals. Its key structural features—the dichloro and difluoromethoxy substituents—enhance reactivity and stability, making it valuable for constructing complex molecules. The benzyl chloride moiety provides a versatile functional group for further derivatization, such as nucleophilic substitution or coupling reactions. This compound is particularly advantageous in applications requiring precise electrophilic reactivity or fluorinated building blocks. Its well-defined purity and consistent performance ensure reliability in high-value synthetic processes. Proper handling is essential due to its lachrymatory and moisture-sensitive nature.
3,4-Dichloro-2-(difluoromethoxy)benzyl chloride structure
1807184-91-3 structure
Product Name:3,4-Dichloro-2-(difluoromethoxy)benzyl chloride
CAS No:1807184-91-3
MF:C8H5Cl3F2O
MW:261.480506658554
CID:4708125
Update Time:2025-05-20

3,4-Dichloro-2-(difluoromethoxy)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride
    • Inchi: 1S/C8H5Cl3F2O/c9-3-4-1-2-5(10)6(11)7(4)14-8(12)13/h1-2,8H,3H2
    • InChI Key: BHUVDAYVFBPYCR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(CCl)=C1OC(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Topological Polar Surface Area: 9.2

3,4-Dichloro-2-(difluoromethoxy)benzyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011486-250mg
3,4-Dichloro-2-(difluoromethoxy)benzyl chloride
1807184-91-3 97%
250mg
470.40 USD 2021-06-25
Alichem
A013011486-500mg
3,4-Dichloro-2-(difluoromethoxy)benzyl chloride
1807184-91-3 97%
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Alichem
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3,4-Dichloro-2-(difluoromethoxy)benzyl chloride
1807184-91-3 97%
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Additional information on 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride

3,4-Dichloro-2-(difluoromethoxy)benzyl Chloride: A Comprehensive Overview

3,4-Dichloro-2-(difluoromethoxy)benzyl chloride (CAS No. 1807184-91-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its dichloro and difluoromethoxy substituents, which confer it with distinct chemical properties and potential applications. In this comprehensive overview, we will delve into the synthesis, properties, and potential uses of 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride, drawing on the latest research findings to provide a detailed and up-to-date analysis.

The synthesis of 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride involves several well-documented methods in the literature. One common approach is the reaction of 3,4-dichloro-2-(difluoromethoxy)benzyl alcohol with thionyl chloride (SOCl2). This method is favored for its high yield and relatively straightforward procedure. The reaction typically proceeds under reflux conditions, and the product can be purified by distillation or column chromatography. Recent advancements in green chemistry have also led to the exploration of more environmentally friendly methods, such as the use of catalytic amounts of Lewis acids or microwave-assisted synthesis.

The physical and chemical properties of 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride are crucial for understanding its behavior in various applications. This compound is a colorless liquid at room temperature with a molecular weight of 261.15 g/mol. It exhibits high reactivity due to the presence of the benzyl chloride group, which can readily undergo nucleophilic substitution reactions. The dichloro and difluoromethoxy substituents contribute to its electronic properties, making it an excellent candidate for use in the synthesis of more complex molecules.

In the realm of medicinal chemistry, 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride has shown promise as an intermediate in the synthesis of various bioactive compounds. For instance, it has been used in the development of novel antifungal agents and anticancer drugs. A recent study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of a series of substituted benzimidazoles with potent antifungal activity against Candida albicans. The difluoromethoxy group was found to enhance the lipophilicity and bioavailability of these compounds, thereby improving their therapeutic efficacy.

Beyond medicinal applications, 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride has also found utility in materials science. Its unique electronic properties make it suitable for use in the preparation of functional polymers and coatings. Research conducted at the University of California demonstrated that this compound can be incorporated into polymer chains to impart enhanced thermal stability and mechanical strength. These properties are particularly valuable in applications such as electronic devices and aerospace materials.

The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Studies on the biodegradability and ecotoxicity of 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride have shown that it is relatively stable under environmental conditions but can be effectively degraded through microbial processes. This finding underscores the importance of responsible handling and disposal practices to minimize any potential environmental impact.

In conclusion, 3,4-Dichloro-2-(difluoromethoxy)benzyl chloride (CAS No. 1807184-91-3) is a multifaceted compound with a wide range of applications in medicinal chemistry and materials science. Its unique structure and chemical properties make it a valuable intermediate in the synthesis of bioactive molecules and functional materials. As research continues to advance, it is likely that new applications for this compound will emerge, further expanding its utility in various scientific and industrial fields.

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